(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate
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Overview
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate is a chiral compound used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl-protected amino group and a methyl ester group. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Mechanism of Action
Target of Action
The compound, also known as “L-Valine, n-[(1,1-dimethylethoxy)carbonyl]-3-methyl-, methyl ester”, is a tert-butoxycarbonyl (Boc)-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids, particularly those involved in peptide synthesis .
Mode of Action
The compound acts as a starting material in dipeptide synthesis . The Boc group serves as a protective group for the amino acid, preventing unwanted reactions during synthesis due to the amino acid’s multiple reactive groups . The Boc group can be removed under acidic conditions, a process known as deprotection , allowing the amino acid to participate in peptide bond formation .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It is used as a starting material in the synthesis of dipeptides, which are small proteins composed of two amino acids linked by a peptide bond . The synthesis of dipeptides is a crucial step in protein synthesis, a fundamental biological process.
Pharmacokinetics
Amino acids are generally well-absorbed and distributed throughout the body, where they can be metabolized and eventually excreted .
Result of Action
The primary result of the compound’s action is the formation of dipeptides . Dipeptides play various roles in biological systems, including serving as building blocks for larger proteins, participating in cell signaling, and acting as precursors for bioactive molecules .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound is miscible in certain solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but immiscible in others like diethyl ether, ethyl acetate, and hexane . This solubility profile can affect the compound’s reactivity and stability, and thus its efficacy in peptide synthesis .
Biochemical Analysis
Biochemical Properties
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including peptidases and proteases, which are responsible for cleaving peptide bonds. The compound’s tert-butoxycarbonyl group protects the amino group from reacting prematurely, allowing for controlled synthesis of peptides. Additionally, it can interact with coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, enhancing amide formation without the need for a base .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, it ensures that peptides are synthesized accurately, which is essential for proper cell function. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by enabling the production of specific peptides and proteins required for these processes. The accurate synthesis of peptides ensures that cellular functions are carried out correctly, maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the protection of the amino group. The tert-butoxycarbonyl group binds to the amino group, preventing it from participating in unwanted reactions. This protection is crucial during peptide synthesis, as it allows for the selective formation of peptide bonds. The compound can be deprotected using strong acids such as trifluoroacetic acid, which removes the tert-butoxycarbonyl group and exposes the amino group for further reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, the tert-butoxycarbonyl group may degrade, leading to the exposure of the amino group. This degradation can impact the accuracy of peptide synthesis and may require the use of stabilizing agents to maintain the compound’s integrity .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At high doses, it may cause adverse effects such as toxicity or disruption of normal cellular functions. It is important to determine the optimal dosage to achieve the desired effects without causing harm to the animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which facilitate the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl group is metabolized by these enzymes, leading to the formation of peptides and proteins. The accurate synthesis of peptides is essential for various metabolic processes, including protein synthesis and cellular signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by factors such as its solubility and affinity for specific transporters. Proper transport and distribution are crucial for the compound’s effectiveness in peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its role in peptide synthesis. The compound is often localized in the cytoplasm, where it participates in the synthesis of peptides and proteins. It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The accurate localization of the compound ensures that peptide synthesis occurs in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is carried out in an aqueous or organic solvent, such as acetonitrile, at ambient temperature .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic conditions, such as trifluoroacetic acid or hydrochloric acid in methanol, are used for deprotection.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and free amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme mechanisms and protein synthesis.
Medicine: As a precursor in the development of drugs and therapeutic agents.
Industry: In the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- tert-Butoxycarbonyl derivatives of amino acids
Uniqueness
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate is unique due to its specific chiral center and the presence of both a tert-butoxycarbonyl-protected amino group and a methyl ester group. This combination of functional groups makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and biologically active compounds.
Properties
IUPAC Name |
methyl (2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)16-7)13-10(15)17-12(4,5)6/h8H,1-7H3,(H,13,15)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDACBWZNPPVOJB-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.